2-((tert-Butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((tert-Butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetic acid is a complex organic compound that features both a tert-butoxycarbonyl (Boc) protecting group and a dimethoxyphosphoryl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetic acid typically involves multi-step organic reactions. One common approach is to start with a suitable amino acid precursor, which is then protected with a tert-butoxycarbonyl group. The dimethoxyphosphoryl group can be introduced through a phosphorylation reaction using appropriate reagents such as dimethyl phosphite under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions could be used to modify the functional groups, potentially converting the dimethoxyphosphoryl group to a different phosphorus-containing group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or phosphorous centers.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phosphoric acid derivatives, while substitution reactions could introduce new functional groups at the amino or phosphorus centers.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for bioactive compounds or as a probe in biochemical studies.
Medicine: Potential use in drug development, particularly in the design of prodrugs or as a protecting group in peptide synthesis.
Industry: Could be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action for 2-((tert-Butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetic acid would depend on its specific application. In general, the compound’s effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The Boc group can protect the amino functionality during chemical reactions, while the dimethoxyphosphoryl group can participate in phosphorylation or other phosphorus-related chemistry.
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)propanoic acid: Similar structure with a propanoic acid backbone.
2-((tert-Butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)butanoic acid: Similar structure with a butanoic acid backbone.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetic acid is unique due to its specific combination of functional groups, which can confer distinct reactivity and stability compared to other similar compounds
Properties
IUPAC Name |
2-dimethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO7P/c1-9(2,3)17-8(13)10-6(7(11)12)18(14,15-4)16-5/h6H,1-5H3,(H,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGDMUOXVHINBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)P(=O)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NO7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.